molecular formula C9H18NO9S-3 B1237609 Ghavamiol

Ghavamiol

Cat. No.: B1237609
M. Wt: 316.31 g/mol
InChI Key: YWOSRVQDYDWMAB-NHMDFMCYSA-K
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Description

Ghavamiol is a small molecule belonging to the class of organic compounds known as n-alkylpyrrolidines. These compounds contain a pyrrolidine moiety substituted at the N1-position with an alkyl group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Preparation Methods

The synthesis of Ghavamiol involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with an alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydride to facilitate the alkylation process. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Ghavamiol undergoes various chemical reactions, including:

Scientific Research Applications

Ghavamiol has a wide range of applications in scientific research:

Mechanism of Action

Ghavamiol exerts its effects primarily by inhibiting the activity of glycosidase enzymes such as alpha-mannosidase. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This mechanism is particularly relevant in the context of diabetes treatment, where inhibition of glycosidase enzymes can help regulate blood sugar levels .

Comparison with Similar Compounds

Ghavamiol is similar to other n-alkylpyrrolidines, such as salacinol and kotalanol, which also exhibit glycosidase inhibitory activity. this compound is unique in its specific binding affinity and inhibitory potency. While salacinol and kotalanol are derived from natural sources, this compound is synthetically produced, allowing for greater control over its purity and consistency .

References

Properties

Molecular Formula

C9H18NO9S-3

Molecular Weight

316.31 g/mol

IUPAC Name

(2R,3R)-1-[2,4-dihydroxy-3-(trioxido-λ4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C9H21NO9S/c11-3-5-9(15)7(14)2-10(5)1-6(13)8(4-12)19-20(16,17)18/h5-9,11-18H,1-4H2/p-3/t5-,6?,7?,8?,9-/m1/s1

InChI Key

YWOSRVQDYDWMAB-NHMDFMCYSA-K

Isomeric SMILES

C1C([C@@H]([C@H](N1CC(C(CO)OS([O-])([O-])[O-])O)CO)O)O

Canonical SMILES

C1C(C(C(N1CC(C(CO)OS([O-])([O-])[O-])O)CO)O)O

Origin of Product

United States

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